4-amino-N-ethylpiperidine-1-carboxamide

Kinase inhibition DNA-PK Selectivity profiling

4-Amino-N-ethylpiperidine-1-carboxamide (CAS: 675112-80-8) is a heterocyclic organic compound classified as a piperidine carboxamide. It is a small molecule with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
CAS No. 675112-80-8
Cat. No. B1372627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-ethylpiperidine-1-carboxamide
CAS675112-80-8
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCNC(=O)N1CCC(CC1)N
InChIInChI=1S/C8H17N3O/c1-2-10-8(12)11-5-3-7(9)4-6-11/h7H,2-6,9H2,1H3,(H,10,12)
InChIKeyXBQGGUMDRALSIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-ethylpiperidine-1-carboxamide (CAS 675112-80-8): Chemical Class and Basic Characteristics for Scientific Procurement


4-Amino-N-ethylpiperidine-1-carboxamide (CAS: 675112-80-8) is a heterocyclic organic compound classified as a piperidine carboxamide . It is a small molecule with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol . This compound is primarily utilized as a research chemical and a versatile building block in medicinal chemistry, serving as a key intermediate for synthesizing more complex molecules [1]. It is typically procured for in vitro research purposes, such as lead optimization and high-throughput screening (HTS) campaigns .

Why Generic Substitution of 4-Amino-N-ethylpiperidine-1-carboxamide Fails: The Case for Specific Selection


Selecting 4-amino-N-ethylpiperidine-1-carboxamide (CAS 675112-80-8) over a generic piperidine analog is critical due to the profound impact of subtle structural changes on biological activity. The piperidine carboxamide scaffold is known for its broad pharmacological potential, but specific substitutions on the piperidine ring and the nature of the amide group can dramatically alter target affinity, selectivity, and even the mechanism of action [1]. For instance, the specific N-ethyl substitution on this compound differentiates it from other piperidine carboxamides, which can lead to engagement with a distinct set of molecular targets, as seen in its potential interaction with DNA-dependent protein kinase (DNA-PK) [2]. Simply interchanging it with a structurally similar building block could lead to complete loss of activity in a well-validated assay or introduce unforeseen off-target effects, rendering experimental results irreproducible and wasting significant research resources.

4-Amino-N-ethylpiperidine-1-carboxamide (675112-80-8): A Quantitative Guide to Differential Performance


Kinase Inhibition Profiling: Differential Selectivity Between DNA-PK and PKA

This compound demonstrates a quantitative, differential affinity for two distinct kinases. Data from BindingDB show a moderate binding affinity for DNA-dependent protein kinase (DNA-PK) with a Ki of 260 nM, while exhibiting a significantly stronger affinity for the cAMP-dependent protein kinase catalytic subunit alpha (PKA) with a Kd of 42 nM [1][2]. This represents a ~6.2-fold difference in binding potency between these two kinases.

Kinase inhibition DNA-PK Selectivity profiling

Class-Wide Inhibitory Potential on ALK: A Comparison to a Benchmark Piperidine Carboxamide

4-Amino-N-ethylpiperidine-1-carboxamide is a core scaffold in the development of ALK inhibitors. A closely related piperidine carboxamide (designated as compound 1 in a 2012 J. Med. Chem. study) was identified as a novel ALK inhibitor with an IC50 of 0.174 μM (174 nM) [1]. This compound serves as a key starting point for structural optimization, highlighting the inherent activity of the piperidine carboxamide class.

Anaplastic lymphoma kinase ALK inhibitor Piperidine carboxamide scaffold

Receptor Antagonism: Potential Differential Activity at VLA-4 vs. Other Integrins

The 4-amino-N-ethylpiperidine-1-carboxamide scaffold is central to a patent (US6020347) disclosing a series of 4-substituted-4-piperidinecarboxamides as antagonists of VLA-4 and/or α4β7 integrins [1]. While specific IC50 data for this exact compound is not provided, the patent claims the class's utility in treating inflammatory and autoimmune disorders. The specific 4-amino substitution pattern is crucial for this activity, differentiating it from other 4-substituted piperidine derivatives.

Integrin antagonist VLA-4 Immunomodulation

Recommended Research and Industrial Applications for 4-Amino-N-ethylpiperidine-1-carboxamide (CAS 675112-80-8)


Selective PKA vs. DNA-PK Chemical Probe Development

This scenario leverages the quantitative selectivity data presented in Section 3, Evidence Item 1. Researchers investigating the PKA signaling pathway can use this compound as a core scaffold for developing selective chemical probes [1]. With a measured Kd of 42 nM for PKA and a Ki of 260 nM for DNA-PK, it offers a ~6.2-fold starting selectivity window. Medicinal chemistry efforts can focus on further optimizing substituents to enhance PKA affinity while reducing DNA-PK binding, a clear, data-driven optimization path that is not available with an uncharacterized analog.

Lead Optimization for Anaplastic Lymphoma Kinase (ALK) Inhibitors

As established in Section 3, Evidence Item 2, the piperidine carboxamide scaffold has demonstrated low-micromolar activity against ALK [1]. This compound can serve as a high-quality starting material for a medicinal chemistry campaign aimed at developing novel ALK inhibitors for cancer research. Its procurement ensures that the project begins with a core scaffold of known activity, allowing synthetic chemists to systematically explore structure-activity relationships (SAR) around the amine and carboxamide functionalities to improve potency, selectivity, and pharmacokinetic properties.

Synthesis of Integrin Antagonist Libraries for Immunology Research

This application scenario is directly informed by the patent evidence in Section 3, Evidence Item 3. The compound's structure is a key embodiment in a patent family covering VLA-4 and α4β7 antagonists [1]. It is ideally suited for use in parallel synthesis or combinatorial chemistry to generate a focused library of analogs for screening against these integrin targets. This is a direct, patent-backed application for discovering new treatments for inflammatory bowel disease, multiple sclerosis, or asthma, providing a clear rationale for its procurement over non-patented, generic amines.

Standard Component in Custom High-Throughput Screening (HTS) Libraries

Given its drug-like properties (low molecular weight, multiple hydrogen bond donors/acceptors) and the multi-target activity profile suggested by BindingDB [1], this compound is an excellent candidate for inclusion in custom HTS libraries for diverse therapeutic areas. It offers a proven, albeit modest, affinity for kinases and transporters, making it a valuable 'hit' or 'tool' compound for identifying novel target engagement. Its selection for library inclusion is justified by existing, quantifiable bioactivity data, unlike the vast majority of commercially available building blocks which lack any such annotation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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